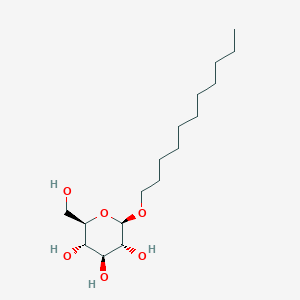

n-Undecyl beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

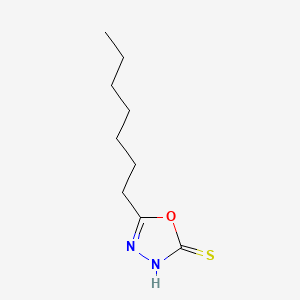

N-Undecyl beta-D-glucopyranoside is a non-ionic surfactant that is widely used in scientific research applications. It is a glycoside that is synthesized from glucose and undecanol. This surfactant is known for its ability to solubilize proteins, lipids, and other hydrophobic molecules. It has been used in various fields of research, including biochemistry, biophysics, and cell biology.

科学的研究の応用

Liquid Crystalline Properties : n-Undecyl beta-D-glucopyranoside demonstrates significant liquid crystalline properties. For example, it has been found that compounds with n-hexyl and longer alkyl chains are enantiotropic, with the n-undecyl derivative exhibiting the largest liquid crystalline range. This characteristic suggests potential applications in materials science and nanotechnology (Doren et al., 1989).

Surfactant Properties in Biochemistry : n-Undecyl beta-D-glucopyranoside and related compounds, such as octyl and dodecyl beta-D-glucopyranosides, are effective nonionic solubilizing agents for membrane proteins. Their properties make them useful in the study of membrane proteins in general and cytochrome oxidase in particular, as their activity in these detergents closely approaches the physiological state (Rosevear et al., 1980).

Chiral Separations in Analytical Chemistry : n-Undecyl beta-D-glucopyranoside-based surfactants have been utilized in micellar electrokinetic capillary chromatography for the separation of enantiomers. These surfactants extend the usefulness of capillary electrophoresis as a tool for chiral separations (Tickle et al., 1994).

Enzymatic Synthesis in Biotechnology : The enzymatic synthesis of dodecyl beta-D-glucopyranoside, using the beta-glucosidase from Candida molischiana, demonstrates the potential of n-Undecyl beta-D-glucopyranoside and related compounds in biotechnological applications, particularly in cost-effective and environmentally friendly synthesis methods (Guéguen et al., 1995).

Diagnostic Applications in Medicine : n-Undecyl beta-D-glucopyranoside derivatives have been explored in the diagnosis of Gaucher's disease, utilizing fluorometric assays based on glucosides like 4-methylumbelliferyl-beta-D-glucopyranoside, which are effective for enzymic assays and carrier detection (Daniels & Glew, 1982).

作用機序

Target of Action

n-Undecyl beta-D-glucopyranoside, also known as (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(undecyloxy)tetrahydro-2H-pyran-3,4,5-triol, is primarily used as a detergent for membrane protein crystallization . The primary targets of this compound are integral membrane proteins, which play crucial roles in the transport of charged and large chemicals in and out of the cell .

Mode of Action

The interaction of n-Undecyl beta-D-glucopyranoside with its targets involves the extraction of these proteins from the membrane, a step typically achieved by the application of detergents . This compound provides a special environment mimicking the membrane to keep the extracted protein stable .

Biochemical Pathways

The biochemical pathways affected by n-Undecyl beta-D-glucopyranoside are those involving membrane proteins. By extracting these proteins and providing a stable environment for them, this compound facilitates the structural analysis of these proteins .

Pharmacokinetics

It is known that this compound is used in non-aqueous reaction systems, such as organic solvents and ionic liquids .

Result of Action

The molecular and cellular effects of n-Undecyl beta-D-glucopyranoside’s action primarily involve the extraction and stabilization of membrane proteins. This facilitates the structural analysis of these proteins, which is crucial for understanding their functions and roles in various biological processes .

Action Environment

The action, efficacy, and stability of n-Undecyl beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the use of this compound in non-aqueous reaction systems, such as organic solvents and ionic liquids, can affect its ability to extract and stabilize membrane proteins .

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3/t13-,14-,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDAPNVYSDTSFM-NQNKBUKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)